molecular formula C11H20F2N2O4 B12520008 N~2~-(tert-Butoxycarbonyl)-2-(difluoromethyl)-L-ornithine CAS No. 765937-96-0

N~2~-(tert-Butoxycarbonyl)-2-(difluoromethyl)-L-ornithine

Cat. No.: B12520008
CAS No.: 765937-96-0
M. Wt: 282.28 g/mol
InChI Key: QXCUEJMERICJSF-LLVKDONJSA-N
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Description

N~2~-(tert-Butoxycarbonyl)-2-(difluoromethyl)-L-ornithine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a difluoromethyl group attached to the L-ornithine backbone. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(tert-Butoxycarbonyl)-2-(difluoromethyl)-L-ornithine typically involves multiple steps, starting from L-ornithine. The key steps include:

    Protection of the amine group: The amine group of L-ornithine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected intermediate.

    Introduction of the difluoromethyl group: The difluoromethyl group is introduced using a difluoromethylating reagent such as difluoromethyl bromide (CF~2~Br) under appropriate conditions.

Industrial Production Methods

Industrial production methods for N2-(tert-Butoxycarbonyl)-2-(difluoromethyl)-L-ornithine would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~2~-(tert-Butoxycarbonyl)-2-(difluoromethyl)-L-ornithine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: Removal of the Boc group yields the free amine derivative of L-ornithine.

    Substitution: Replacement of the difluoromethyl group with other functional groups results in various substituted derivatives of L-ornithine.

Scientific Research Applications

N~2~-(tert-Butoxycarbonyl)-2-(difluoromethyl)-L-ornithine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential role in modulating biological pathways involving ornithine and its derivatives.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(tert-Butoxycarbonyl)-2-(difluoromethyl)-L-ornithine involves its interaction with specific molecular targets and pathways. The Boc group serves as a protecting group, allowing selective reactions to occur at other functional sites. The difluoromethyl group can influence the compound’s reactivity and stability, potentially affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(tert-Butoxycarbonyl)-L-ornithine: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.

    2-(Difluoromethyl)-L-ornithine: Lacks the Boc protecting group, making it more susceptible to reactions at the amine site.

Uniqueness

N~2~-(tert-Butoxycarbonyl)-2-(difluoromethyl)-L-ornithine is unique due to the presence of both the Boc protecting group and the difluoromethyl group. This combination allows for selective reactions and enhanced stability, making it a valuable intermediate in synthetic chemistry and a potential candidate for various research applications.

Properties

CAS No.

765937-96-0

Molecular Formula

C11H20F2N2O4

Molecular Weight

282.28 g/mol

IUPAC Name

(2S)-5-amino-2-(difluoromethyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C11H20F2N2O4/c1-10(2,3)19-9(18)15-11(7(12)13,8(16)17)5-4-6-14/h7H,4-6,14H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1

InChI Key

QXCUEJMERICJSF-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@](CCCN)(C(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN)(C(F)F)C(=O)O

Origin of Product

United States

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